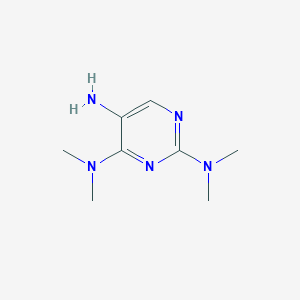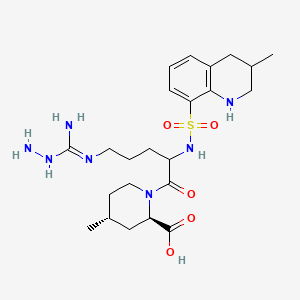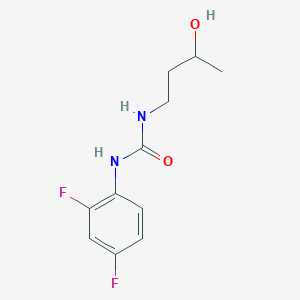
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea is an organic compound that features a urea moiety substituted with a 2,4-difluorophenyl group and a 3-hydroxybutyl group
Métodos De Preparación
The synthesis of 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea typically involves the reaction of 2,4-difluoroaniline with 3-hydroxybutyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea involves its interaction with molecular targets such as enzymes or receptors. The 2,4-difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the 3-hydroxybutyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar compounds to 1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)urea include:
1-(2,4-Difluorophenyl)-3-(3-hydroxypropyl)urea: Differing by one carbon in the hydroxyalkyl chain.
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)thiourea: Featuring a sulfur atom in place of the oxygen in the urea moiety.
1-(2,4-Difluorophenyl)-3-(3-hydroxybutyl)carbamate: With a carbamate group instead of the urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and binding properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H14F2N2O2 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-3-(3-hydroxybutyl)urea |
InChI |
InChI=1S/C11H14F2N2O2/c1-7(16)4-5-14-11(17)15-10-3-2-8(12)6-9(10)13/h2-3,6-7,16H,4-5H2,1H3,(H2,14,15,17) |
Clave InChI |
WMDQXPFCUTUQGL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC(=O)NC1=C(C=C(C=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
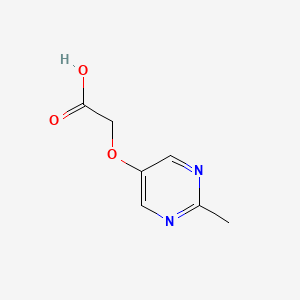


![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
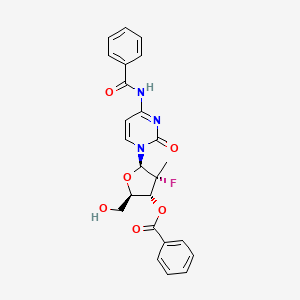
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
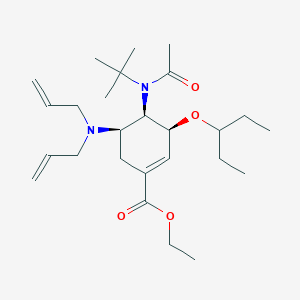
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
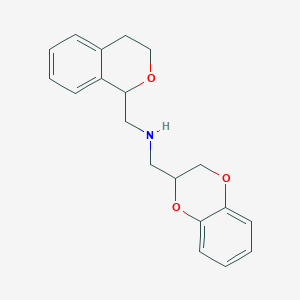
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
